1-Tosyl-2,3,6,7-tetrahydro-1H-azepine is a heterocyclic organic compound characterized by its seven-membered ring structure containing one nitrogen atom. Its chemical formula is C14H21NO2S, and it appears as a white to off-white crystalline powder. This compound is primarily utilized in scientific research due to its diverse properties and applications, particularly in the synthesis of pharmaceuticals and other organic compounds.
1-Tosyl-2,3,6,7-tetrahydro-1H-azepine belongs to the class of azepines, which are defined as seven-membered cyclic compounds containing one nitrogen atom. This classification places it within a broader category of heterocycles that exhibit significant biological activity and are often used as scaffolds in drug design.
The synthesis of 1-tosyl-2,3,6,7-tetrahydro-1H-azepine can be achieved through several notable methods:
The synthesis typically requires specific conditions such as controlled temperature and pressure, along with appropriate catalysts (e.g., iron(III) salts) to enhance yield and selectivity. For instance, reactions may be conducted under mild conditions to favor product formation while minimizing side reactions .
The molecular structure of 1-tosyl-2,3,6,7-tetrahydro-1H-azepine features a seven-membered ring with a nitrogen atom integrated into the ring system. The presence of the tosyl group (a sulfonyl group derived from tosyl chloride) enhances its reactivity and solubility properties.
Key structural data include:
1-Tosyl-2,3,6,7-tetrahydro-1H-azepine participates in various chemical reactions:
Common reagents for these reactions include molecular iodine for oxidation and manganese dioxide for selective oxidations. The choice of reagents and conditions significantly influences the yield and purity of the products formed.
The mechanism by which 1-tosyl-2,3,6,7-tetrahydro-1H-azepine exerts its effects involves interactions with various biological targets:
Biochemical studies indicate that 1-tosyl-2,3,6,7-tetrahydro-1H-azepine interacts with cellular components leading to significant alterations in gene expression and metabolic activity .
The physical properties include:
Chemical properties encompass:
1-Tosyl-2,3,6,7-tetrahydro-1H-azepine has several applications in scientific research:
The silyl aza-Prins cyclization enables efficient construction of the azepine ring via intramolecular C-N and C-C bond formation. This method leverages homoallylic tosylamines and aldehydes under Lewis acid catalysis.
Iron catalysts drive the key cyclization step. FeBr₃ (10 mol%) in dichloromethane at –78°C to 25°C achieves >85% conversion to the azepine core, outperforming FeCl₃ (<60% yield). Bromide’s superior nucleofugality facilitates desilylation, critical for ring closure [4] [5]. Side products include pyrrolidines (from 5-exo-trig cyclization) and unsaturated amines (via elimination).
Peterson elimination (β-hydroxysilane → alkene) is pivotal for installing the C6-C7 double bond. Using FeBr₃, the syn-β-hydroxysilane intermediate undergoes stereospecific elimination, generating the (E)-configured alkene. This step occurs in situ at 0°C, with minimal oligomerization byproducts [4] [5].
Tosyl-protected amines show higher cyclization efficiency (90–95% yield) than mesyl analogues (75–80%) due to enhanced nitrogen nucleophilicity. Aldehyde substituents critically impact yields:
Table 2: Substrate Scope in Silyl Aza-Prins Cyclization
Amine Protecting Group | Aldehyde Type | Yield Range (%) | Major Byproduct |
---|---|---|---|
Tosyl (Ts) | Aliphatic (e.g., R= iPr) | 80–90 | None |
Mesyl (Ms) | Aliphatic | 75–80 | Desilylated amine |
Tosyl (Ts) | Aromatic (e.g., Ph) | 70–85 | Aldol condensation products |
Tosyl (Ts) | α,β-Unsaturated | <50 | Michael adducts |
Low catalyst loadings (5 mol% FeBr₃) favor pyrrolidine byproducts (up to 30% via 5-exo-trig cyclization), while 10–15 mol% maximizes azepine formation (90% selectivity). Temperatures below –30°C slow reaction kinetics, whereas above 25°C, pyrrolidine formation dominates [4] [5].
Dichloromethane (DCM) optimizes substrate solubility and Lewis acid activity. Polar solvents (e.g., acetonitrile) reduce yields by 20–40% due to catalyst deactivation. Anhydrous DCM is essential; traces of water hydrolyze the silyl group, halting cyclization [4] [5].
Pyrrolidine byproducts arise from kinetic preference for 5-membered ring closure. Strategies to suppress them include:
RCM of diallyl-tosylated amines (e.g., N,N-diallyltosylamide) using Ru catalysts (e.g., Ru7, 0.5 mol%) gives azepines in >99% yield in aqueous emulsions [2]. However, RCM requires expensive catalysts and suffers from E/Z isomerism at the newly formed double bond. Aza-Prins affords higher stereocontrol and lower costs but narrower substrate scope [4] [5].
InCl₃-catalyzed aza-Prins cyclization (5 mol%, DCM, –40°C) achieves syn-diastereoselectivity (dr >8:1) for substrates with α-chiral aldehydes. The mechanism involves chair-like transition states with axial nitrogen coordination, though it is limited to 6-membered rings. Adaptations for azepines focus on open-chain dienes and In(OTf)₃ catalysis [4].
CAS No.:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0